9H-Carbazole-1-acetic acid, 8-hydroxy-
Overview
Description
9H-Carbazole-1-acetic acid, 8-hydroxy-: is a derivative of 9H-carbazole, a compound known for its versatile biological activities. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. The presence of both the carbazole and acetic acid moieties in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-1-acetic acid, 8-hydroxy- typically involves the functionalization of the carbazole core. One common method includes the hydroxylation of 9H-carbazole followed by the introduction of the acetic acid group. This can be achieved through various organic reactions, such as:
Hydroxylation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce the hydroxyl group at the desired position on the carbazole ring.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as:
Catalytic Processes: Utilizing metal catalysts to enhance the efficiency and selectivity of the hydroxylation and acetylation reactions.
Continuous Flow Synthesis: Implementing continuous flow reactors to improve reaction control, yield, and scalability.
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazole-1-acetic acid, 8-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitro groups, or alkyl groups in the presence of catalysts like Lewis acids.
Major Products:
Oxidation Products: Quinones, hydroxyquinones.
Reduction Products: Hydroxy derivatives.
Substitution Products: Halogenated, nitro, or alkylated carbazole derivatives.
Scientific Research Applications
9H-Carbazole-1-acetic acid, 8-hydroxy- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anti-angiogenic activities.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 9H-Carbazole-1-acetic acid, 8-hydroxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
9H-Carbazole: The parent compound, known for its biological activities and use in organic synthesis.
9H-Carbazole-3-carboxylic acid: Another derivative with different functional groups, leading to varied chemical properties and applications.
8-Hydroxyquinoline: A structurally related compound with similar hydroxylation but different core structure.
Properties
IUPAC Name |
2-(8-hydroxy-9H-carbazol-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-11-6-2-5-10-9-4-1-3-8(7-12(17)18)13(9)15-14(10)11/h1-6,15-16H,7H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCWDVQQRQHPKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C3=C(N2)C(=CC=C3)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20767941 | |
Record name | (8-Hydroxy-9H-carbazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20767941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131023-45-5 | |
Record name | (8-Hydroxy-9H-carbazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20767941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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